N-(5-cyclopentyl-2-methylpyrazol-3-yl)thiadiazole-5-carboxamide
Description
N-(5-cyclopentyl-2-methylpyrazol-3-yl)thiadiazole-5-carboxamide is a synthetic organic compound featuring a thiadiazole ring, a pyrazole ring, and a carboxamide group
Properties
IUPAC Name |
N-(5-cyclopentyl-2-methylpyrazol-3-yl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-17-11(14-12(18)10-7-13-16-19-10)6-9(15-17)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYXBPPPBKKJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCC2)NC(=O)C3=CN=NS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopentyl-2-methylpyrazol-3-yl)thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or a β-keto ester to form the pyrazole ring.
Introduction of the Thiadiazole Ring: The pyrazole intermediate is then reacted with a thiourea derivative under oxidative conditions to form the thiadiazole ring.
Carboxamide Formation: Finally, the thiadiazole intermediate is acylated with an appropriate carboxylic acid derivative to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopentyl-2-methylpyrazol-3-yl)thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The pyrazole and thiadiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-(5-cyclopentyl-2-methylpyrazol-3-yl)thiadiazole-5-carboxamide exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and pyrazole rings may interact with active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-cyclopentyl-2-methylpyrazol-3-yl)thiadiazole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(5-cyclopentyl-2-methylpyrazol-3-yl)thiadiazole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide.
Uniqueness
N-(5-cyclopentyl-2-methylpyrazol-3-yl)thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
